molecular formula C25H20Cl2N2O B11657370 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11657370
M. Wt: 435.3 g/mol
InChI Key: XHBAOQCMQIWRNG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide
  • 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxylic acid
  • 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H20Cl2N2O

Molecular Weight

435.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H20Cl2N2O/c1-14-8-10-18(12-15(14)2)28-25(30)23-16(3)24(19-11-9-17(26)13-21(19)27)29-22-7-5-4-6-20(22)23/h4-13H,1-3H3,(H,28,30)

InChI Key

XHBAOQCMQIWRNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C)C

Origin of Product

United States

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